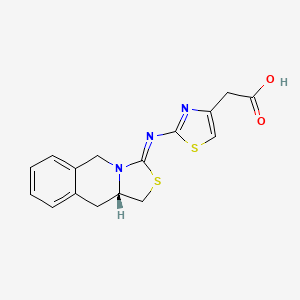

4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)-

Description

Historical Development and Discovery

RP 44081 emerged from antiviral research efforts in the late 20th century targeting rhinoviruses, the primary agents of the common cold. Early work by Zerial et al. (1985) identified its selective inhibition of rhinovirus replication in vitro, with half-maximal inhibitory concentrations (IC₅₀) below 7 µg/mL for susceptible strains. The compound’s design integrated structural motifs from thiazole and tetrahydroisoquinoline families, leveraging known heterocyclic interactions with viral capsid proteins. Initial synthesis protocols optimized stereochemical purity, ensuring the (S)-enantiomer’s dominance in biological testing.

Key milestones include:

- 1985 : First publication detailing RP 44081’s antirhinovirus activity in Antimicrobial Agents and Chemotherapy.

- 1987 : Demonstration of its uncoating inhibition mechanism using [³H]-uridine-labeled virions.

- 1990s : Abandonment of clinical development due to limited efficacy in human trials despite promising in vitro data.

Nomenclature and Chemical Identity

RP 44081’s systematic name reflects its complex polycyclic structure (Table 1).

Table 1: Chemical Identity of RP 44081

| Property | Value |

|---|---|

| IUPAC Name | (S)-2-[(1,5,10,10a-tetrahydro-3H-thiazolo[3,4-b]isoquinolin-3-ylidene)amino]-4-thiazoleacetic acid |

| Molecular Formula | C₁₆H₁₅N₃O₂S₂ |

| Molecular Weight | 345.4 g/mol |

| CAS Registry Number | 80066-81-5 |

| Stereochemistry | (S)-configuration at the tetrahydroisoquinoline moiety |

The thiazolo[3,4-b]isoquinoline core enables π-π stacking with viral capsid proteins, while the acetic acid side chain enhances solubility. Nuclear magnetic resonance (NMR) studies confirm the Z-configuration of the imine bond critical for antiviral activity.

Significance in Antiviral Research

RP 44081 advanced understanding of rhinovirus uncoating mechanics. By binding to capsid proteins, it stabilizes the virion against conformational changes required for RNA release. This mechanism contrasts with earlier agents like enviroxime, which targeted viral RNA synthesis.

Key research findings :

- Strain specificity : Inhibited 27 of 69 rhinovirus serotypes (39%), suggesting selective capsid interactions.

- Cellular tolerance : No cytotoxicity observed at concentrations ≤250 µg/mL, indicating a high therapeutic index.

- Clinical limitations : Intranasal administration in human trials failed to reduce symptom severity or viral shedding, likely due to poor mucosal retention.

Despite its discontinuation, RP 44081 remains a structural template for designing broad-spectrum capsid inhibitors, exemplified by subsequent agents like pleconaril.

Properties

CAS No. |

80066-81-5 |

|---|---|

Molecular Formula |

C16H15N3O2S2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

2-[2-[(Z)-[(10aS)-1,5,10,10a-tetrahydro-[1,3]thiazolo[3,4-b]isoquinolin-3-ylidene]amino]-1,3-thiazol-4-yl]acetic acid |

InChI |

InChI=1S/C16H15N3O2S2/c20-14(21)6-12-8-22-15(17-12)18-16-19-7-11-4-2-1-3-10(11)5-13(19)9-23-16/h1-4,8,13H,5-7,9H2,(H,20,21)/b18-16-/t13-/m0/s1 |

InChI Key |

NSSBLCWNITXZRU-VDMFXUGISA-N |

SMILES |

C1C2CSC(=NC3=NC(=CS3)CC(=O)O)N2CC4=CC=CC=C41 |

Isomeric SMILES |

C1[C@H]2CS/C(=N\C3=NC(=CS3)CC(=O)O)/N2CC4=CC=CC=C41 |

Canonical SMILES |

C1C2CSC(=NC3=NC(=CS3)CC(=O)O)N2CC4=CC=CC=C41 |

Synonyms |

2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4b)isoquinolin-3-ylidene)amino)-4-thiazole acetic acid 44081 RP RP 44081 RP-44081 |

Origin of Product |

United States |

Biological Activity

4-Thiazoleacetic acid derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities. The specific compound "4-Thiazoleacetic acid, 2-((1,5,10,10a-tetrahydro-3H-thiazolo(3,4-b)isoquinolin-3-ylidene)amino)-, (S)-" is a complex structure that combines thiazole and isoquinoline moieties. This article aims to explore the biological activities associated with this compound, including its potential therapeutic applications.

Chemical Structure and Properties

The compound under consideration features a thiazole ring fused with an isoquinoline structure. This unique combination is known to enhance biological activity due to the electronic and steric properties imparted by the heterocyclic rings.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, various thiazole derivatives have been tested against Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl ring has been linked to increased antibacterial efficacy. In particular, derivatives with a 1,3,4-thiadiazole moiety have demonstrated promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 32 | |

| Compound B | E. coli | 42 | |

| Compound C | Pseudomonas aeruginosa | 28 |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Notably, compounds featuring the thiazole scaffold have shown activity against various cancer cell lines. For example, certain derivatives demonstrated significant inhibition of leukemia cell lines with IC50 values indicating effective cytotoxicity . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can significantly affect anticancer efficacy.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | CCRF-CEM | 0.73 | |

| Compound E | HL-60 | 0.58 | |

| Compound F | MOLT-4 | 0.76 |

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of thiazole derivatives in isolated rat heart models. These studies indicated that certain derivatives could increase developed tension without significantly altering heart rate or vascular resistance, suggesting potential applications in cardiovascular therapeutics .

Table 3: Cardiovascular Effects of Thiazole Derivatives

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A derivative was tested in vitro against a panel of cancer cell lines and exhibited selective cytotoxicity towards leukemia cells while sparing normal cells.

- Case Study on Antimicrobial Efficacy : A series of thiazole compounds were synthesized and evaluated for their antimicrobial properties against multi-drug resistant bacterial strains, showing promising results that warrant further investigation.

Scientific Research Applications

Cardiovascular Applications

Recent studies have indicated that derivatives of thiazole acetic acid exhibit significant cardiovascular activity. For instance, a study involving isolated rat hearts demonstrated that several new synthetic derivatives of thiazole acetic acid could enhance developed tension and heart rate when administered alongside adrenaline. The derivatives SMVA-35, SMVA-40, SMVA-41, and SMVA-42 were particularly effective in increasing developed tension without affecting heart rate significantly .

Table 1: Effects of Thiazole Acetic Acid Derivatives on Isolated Rat Hearts

| Derivative | Change in Developed Tension | Statistical Significance |

|---|---|---|

| SMVA-35 | Increased | p < 0.01 |

| SMVA-40 | Increased | p < 0.01 |

| SMVA-41 | Increased | p < 0.01 |

| SMVA-42 | Increased | p < 0.01 |

| SMVA-10 | No significant change | Not significant |

Anticancer Activity

Thiazole-containing compounds have been reported to possess anticancer properties. Various studies highlight the effectiveness of these compounds against different cancer cell lines. The structural modifications in thiazole derivatives play a crucial role in enhancing their pharmacological activities against cancer cells .

Antimicrobial Properties

Thiazole derivatives have also shown promising antimicrobial activities. They have been tested against various pathogens and exhibited effective inhibition of bacterial growth. This makes them potential candidates for developing new antimicrobial agents .

Electrochemical Sensors

4-Thiazoleacetic acid has been utilized in the preparation of modified electrodes for electrochemical sensing applications. For instance, poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes have been developed for the voltammetric determination of copper ions . This application highlights the compound's utility in environmental monitoring and analytical chemistry.

Table 2: Applications in Electrochemical Sensing

| Application Type | Description |

|---|---|

| Modified Electrodes | Used for voltammetric determination of heavy metals |

| Electrochemical Synthesis | Development of thiozole-based copolymers |

Case Study 1: Cardiovascular Activity Screening

A comprehensive study screened six new synthetic thiazole acetic acid derivatives for cardiovascular effects using isolated rat hearts and thoracic aortas. The results indicated that specific derivatives not only enhanced cardiac function but also modulated vascular responses effectively . This study underscores the therapeutic potential of thiazole acetic acid derivatives in treating cardiovascular diseases.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, various thiazole derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting their potential application in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The antirhinovirus efficacy of RP 44081 can be contextualized against structurally and functionally related compounds evaluated during the same period. Key comparators include Enviroxime, 4',6-dichloroflavan, and achalcone (Ro-09-0415). The table below summarizes their pharmacological profiles:

*Inferred from contemporaneous compounds with MICs ~0.003 µg/ml .

Key Findings

- Enviroxime : Demonstrated moderate efficacy (33%) when administered orally and intranasally, but intranasal-only delivery nullified its effects, suggesting route-dependent pharmacokinetics .

- 4',6-Dichloroflavan : Exhibited route-dependent variability, with oral administration outperforming intranasal (28% vs. 15%) .

Structural and Mechanistic Insights

However, unlike Enviroxime (a benzimidazole derivative targeting viral protein synthesis) or 4',6-dichloroflavan (a flavonoid stabilizing host cell membranes), RP 44081’s fused thiazolo-isoquinoline system may limit metabolic stability or target engagement in vivo .

Q & A

Q. What are the optimal synthetic routes for synthesizing thiazole-isoquinoline hybrids analogous to the target compound?

- Methodological Answer : The synthesis of thiazole-isoquinoline hybrids typically involves cyclization and condensation reactions. For example:

- Thiazole Ring Formation : React isoquinoline derivatives with thiourea or thiosemicarbazide under acidic conditions (e.g., acetic acid or H₂SO₄) to form thiazolidinone intermediates .

- Condensation : Introduce amino-thiazoleacetic acid moieties via Schiff base formation. Use bases like sodium ethoxide (EtONa) or pyridine in solvents such as 1,4-dioxane or toluene to optimize yield .

- Example Protocol : In a study on analogous heteroaryl isoquinoline derivatives, diethyl oxalate and monochloroacetic acid were used with EtONa to form thiazole rings, achieving yields of 65–78% under reflux .

Q. Table 1: Comparison of Synthetic Conditions

| Reagent System | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Monochloroacetic acid | 1,4-dioxane | EtONa | 72 | |

| Thiosemicarbazide + H₂SO₄ | Ethanol | None | 68 | |

| Chloroacetonitrile | Toluene | Pyridine | 65 |

Q. Which spectroscopic techniques are most effective for characterizing thiazole-isoquinoline derivatives?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry of the thiazole ring and isoquinoline fusion. For example, singlet signals at δ 7.8–8.2 ppm (CDCl₃) indicate aromatic protons in fused systems .

- IR Spectroscopy : Identify C=N stretches (1600–1650 cm⁻¹) and S-C=S vibrations (650–750 cm⁻¹) to validate thiazole ring formation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, critical for verifying substituent positions .

Q. How can reaction conditions be optimized for introducing substituents to the thiazolo-isoquinoline core?

- Methodological Answer :

- Halogenation/Nitration : Use iodine in KI for electrophilic substitution at the thiazole C-5 position. For nitro groups, employ HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .

- Alkylation : React with (C1–C4) alkyl halides in DMF using NaH as a base. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational tools predict reactivity and regioselectivity in thiazole-isoquinoline synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify favorable reaction pathways (e.g., Fukui indices for electrophilic attack sites) .

- Reaction Simulation Software : Tools like Gaussian or ORCA simulate intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computation-experiment feedback loops to prioritize conditions with >90% predicted yield .

Q. How should researchers address contradictory data in biological activity studies of thiazole derivatives?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (n ≥ 3) across multiple cell lines to distinguish compound-specific effects from assay artifacts. For instance, discrepancies in IC₅₀ values may arise from variations in cell permeability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might explain inconsistent activity .

Q. What strategies improve the stability of thiazole-acetic acid derivatives under physiological conditions?

- Methodological Answer :

- Prodrug Design : Modify the acetic acid moiety to ester prodrugs (e.g., ethyl esters) to enhance plasma stability. Hydrolysis studies in PBS (pH 7.4, 37°C) can validate release kinetics .

- Formulation Optimization : Encapsulate in PEGylated liposomes to reduce oxidative degradation of the thiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.